1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate
Description
This compound features a pyridine ring substituted with an ethyl group at the 5-position, connected via an ethoxy linker to a 4-formylphenoxy group. The terminal 4-methylbenzenesulfonate (tosyl) ester enhances its reactivity in substitution reactions. Its structural complexity suggests applications as a pharmaceutical intermediate, particularly in synthesizing molecules with pyridine-based pharmacophores . While direct physicochemical data (e.g., melting point, solubility) are unavailable, its polar functional groups (formyl, pyridine, tosyl) imply moderate hydrophilicity, suitable for organic synthesis and drug development.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3 |
InChI Key |
WUAFPMHKIAIMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as an immunomodulator, influencing immune response pathways and potentially exhibiting anti-inflammatory properties.
Biological Activity Overview
The following table summarizes key studies and findings related to the biological activity of the compound:
Case Studies
- Antioxidant Activity : A study evaluated the compound's ability to scavenge reactive oxygen species (ROS). The results showed a dose-dependent reduction in oxidative stress markers in vitro, suggesting its utility as an antioxidant agent in preventing oxidative damage.
- Antimicrobial Properties : In vitro assays were conducted against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential application in treating conditions characterized by excessive inflammation.
- Cytotoxicity Against Cancer Cells : The compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis in a concentration-dependent manner, highlighting its potential role in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate has been explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar sulfonate groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, as evidenced by research on sulfonamide derivatives .
- Antimicrobial Properties : The ethylpyridine moiety may enhance the antimicrobial activity of the compound, making it suitable for further exploration as an antibiotic or antifungal agent.
Organic Synthesis
The compound's structure allows it to serve as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, facilitating the synthesis of more complex molecules.
- Synthesis of Novel Compounds : Researchers have utilized similar sulfonate compounds to create new derivatives with enhanced biological activities. This compound can potentially be modified to yield new pharmacophores .
Material Science
The unique properties of this compound make it an interesting candidate for applications in material science.
- Polymer Chemistry : The sulfonate group can impart ionic properties to polymers, making this compound useful in the development of ion-conductive materials for batteries and fuel cells.
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound.
- Anticancer Research : A study on sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The research highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Studies : Research on related pyridine derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the ethylpyridine structure could enhance efficacy .
- Polymer Development : Investigations into sulfonated polymers indicated that incorporating sulfonate groups improves water retention and ionic conductivity, essential for applications in electrochemical devices .
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosylate Group
The 4-methylbenzenesulfonate (tosylate) group serves as an excellent leaving group, enabling displacement reactions under mild conditions. Key findings include:
Mechanistic Insight :
-
Tosylate displacement typically follows an S<sub>N</sub>2 pathway due to steric hindrance from the ethylpyridinyl group.
-
Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while bases like Et₃N facilitate deprotonation of nucleophiles .
Formyl Group Reactivity
The 4-formylphenoxy moiety undergoes characteristic aldehyde transformations:
Notable Observations :
-
The electron-withdrawing phenoxy group increases the electrophilicity of the aldehyde, accelerating nucleophilic additions .
-
Microwave-assisted methods improve yields in condensation reactions.
Pyridine Ring Modifications
The 5-ethylpyridin-2-yl group participates in electrophilic and coordination chemistry:
| Reaction Type | Conditions | Reagents/Catalysts | Product/Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (0°C) | – | 3-Nitro-pyridine derivative | |
| Coordination | Ethanol, rt | Cu(II) acetate | Metal-organic complex |
Key Consideration :
-
Ethyl substitution at the 5-position directs electrophiles to the 3- and 4-positions of the pyridine ring .
Ether Bond Cleavage
The phenoxy ether linkage is susceptible to cleavage under strong acids:
| Reaction Type | Conditions | Reagents/Catalysts | Product/Outcome | Source |
|---|---|---|---|---|
| Acidic Cleavage | 48% HBr, reflux (6 h) | – | Phenol and diol fragments |
Mechanism :
Comparative Reactivity of Structural Analogues
Data from related sulfonate esters highlights trends in reactivity:
Insight :
-
Electron-donating groups (e.g., methoxy) on the phenoxy ring reduce electrophilicity at the formyl group, slowing oxidation kinetics.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs sharing the tosyl ester moiety or aromatic/heterocyclic features:
Key Differences and Implications
- Reactivity: The target compound’s formyl group enables nucleophilic additions or condensations, distinguishing it from sulfonyl/sulfinyl analogs (e.g., 5e/5f) that resist oxidation but may hinder bioavailability . Cyclopropaneethanol tosylate’s strained ring promotes rapid substitution, unlike the target’s stable pyridine system .
- Solubility and Stability: The benzofuran derivative’s rigid aromatic system reduces solubility compared to the target’s formylphenoxy group, which may improve interaction with biological targets . Hydroxyethoxy tosylates exhibit superior hydrophilicity, advantageous for aqueous-phase reactions .
- The target’s pyridine moiety could enhance binding to nicotinic receptors or metal ions in catalytic systems .
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves activating the hydroxyl group of the precursor alcohol (e.g., 1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethanol) with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. For example, sulfonate esters are often prepared under anhydrous conditions in dichloromethane or DMF at 0–25°C, followed by purification via column chromatography . Monitoring reaction progress with TLC (using UV or iodine visualization) and confirming completion via -NMR is critical.
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Spectroscopy:
- - and -NMR to confirm substituent connectivity and purity. The formyl proton (~10 ppm) and aromatic pyridyl protons (6.5–8.5 ppm) are key diagnostic signals.
- FTIR for detecting sulfonate S=O stretches (~1360 cm) and formyl C=O (~1700 cm).
- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. Data collection at 296 K with Cu-Kα radiation and refinement to -factors < 0.05 ensures accuracy .
Q. How can solubility and stability be optimized for experimental use?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). For aqueous compatibility, use co-solvents like ethanol or PEG derivatives (e.g., triethylene glycol analogs) .
- Stability: Store under inert gas (N) at 2–8°C to prevent hydrolysis of the sulfonate ester. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict reactivity and adsorption properties?
Methodological Answer:
- Reactivity: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonate group’s leaving-group ability and the formyl group’s electrophilicity. Transition-state analysis clarifies nucleophilic substitution mechanisms .
- Adsorption: Molecular dynamics simulations (e.g., GROMACS) assess interactions with surfaces (e.g., silica or polymers) for drug delivery applications. Parameters include van der Waals forces and solvation energy .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Validation: Cross-check SHELXL refinement with PLATON tools (e.g., ADDSYM for symmetry checks). Address outliers (e.g., high ) by re-examining data integration or testing for twinning .
- Multi-Technique Cross-Validation: Pair SXRD with powder XRD or solid-state NMR to confirm unit cell consistency and hydrogen-bonding networks .
Q. How can this compound serve as an intermediate in designing bioactive analogs?
Methodological Answer:
- Functionalization: The formyl group enables condensation with amines (e.g., hydrazines for hydrazones) or nucleophilic addition (e.g., Grignard reagents). Protect the sulfonate ester during derivatization using trimethylsilyl chloride .
- SAR Studies: Synthesize analogs by varying the pyridyl (e.g., replacing ethyl with methyl) or phenoxy (e.g., substituting formyl with nitro) groups. Test bioactivity (e.g., kinase inhibition) via in vitro assays .
Q. How to analyze reaction mechanisms involving sulfonate ester intermediates?
Methodological Answer:
- Kinetic Studies: Use -NMR to track sulfonate ester hydrolysis rates in DO/acetone-d mixtures. Calculate activation energy via Arrhenius plots.
- Isotopic Labeling: Introduce at the sulfonate oxygen to confirm nucleophilic attack pathways using mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
